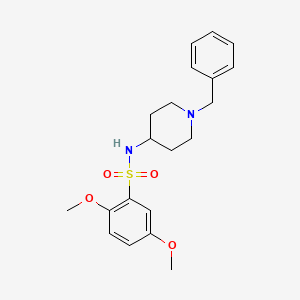![molecular formula C21H25N3O4 B3565693 N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B3565693.png)
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide
Descripción general
Descripción
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with an acetyl group and a phenyl ring, which is further connected to a dimethoxybenzamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling with Phenyl Ring: The acetylated piperazine is then coupled with a phenyl ring through a nucleophilic substitution reaction, often using a halogenated phenyl derivative.
Attachment of the Dimethoxybenzamide Moiety: The final step involves the attachment of the dimethoxybenzamide group through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring or the phenyl ring, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonyl chlorides
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with alcohol or amine groups
Substitution: Substituted derivatives with various functional groups attached to the piperazine or phenyl rings
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparación Con Compuestos Similares
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide can be compared with other similar compounds, such as:
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide: This compound has a similar piperazine and phenyl structure but differs in the presence of a chloroacetamide group instead of a dimethoxybenzamide group.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound features a phenylpiperazine structure but lacks the acetyl and dimethoxybenzamide groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-15(25)23-11-13-24(14-12-23)17-9-7-16(8-10-17)22-21(26)20-18(27-2)5-4-6-19(20)28-3/h4-10H,11-14H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUVGKXMUKIFCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-5-[4-(methylsulfonyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B3565634.png)
![4-chloro-5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B3565642.png)
![{1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone](/img/structure/B3565648.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide](/img/structure/B3565656.png)
![N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)propanamide](/img/structure/B3565672.png)

![2-(4-ethylphenoxy)-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B3565679.png)
![3-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B3565701.png)
![N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B3565702.png)
![N-{3-[(diphenylacetyl)amino]-4-methoxyphenyl}furan-2-carboxamide](/img/structure/B3565706.png)
![N-[4-METHOXY-3-(NAPHTHALENE-2-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE](/img/structure/B3565713.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3565716.png)
![2-(4-METHOXYPHENOXY)-N-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)ACETAMIDE](/img/structure/B3565722.png)
